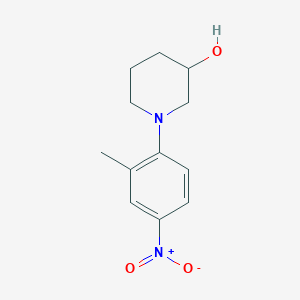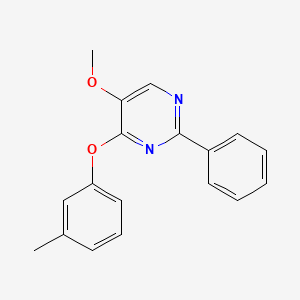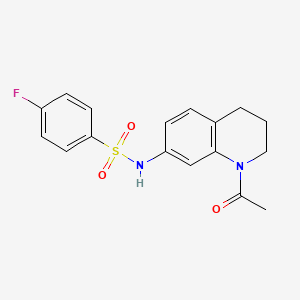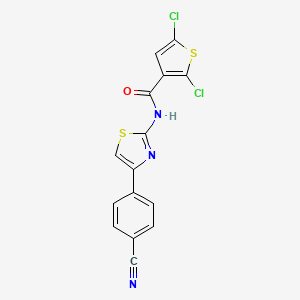
1-(2-Methyl-4-nitrophenyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, including condensation, nitration, and reduction processes. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride . Similarly, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, included Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . These methods could potentially be adapted for the synthesis of "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol."
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one showed that the piperidine ring adopts a boat conformation with a slight distortion . The structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed a chair conformation of the piperidine ring . These findings suggest that the piperidine ring can adopt different conformations depending on the substituents attached to it, which would be relevant for the structural analysis of "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol."
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloaddition, as seen in the reaction of tetrahydropyridines with organic azides to form sulfonamides . The nitration and subsequent reduction of these compounds can lead to the formation of amines . These reactions are indicative of the reactivity of the piperidine ring and its substituents, which would be relevant for understanding the chemical behavior of "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol."
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of a thiopiperidine derivative showed intramolecular hydrogen bonding and the formation of chains and layers in the crystal, which could affect its solubility and melting point . The synthesis and pharmacological activity of stereoisomers of a piperidine derivative revealed differences in hypotensive activity, indicating the importance of stereochemistry in the biological properties of these compounds . These aspects would be important for a comprehensive analysis of the physical and chemical properties of "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol."
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution reactions involving compounds similar to "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" are fundamental in synthetic chemistry. These reactions facilitate the modification of aromatic compounds, leading to a wide range of applications, including the development of new pharmaceuticals, agrochemicals, and materials. The research by Pietra and Vitali (1972) highlights the reactivity of nitro-group-containing compounds in nucleophilic substitution reactions, offering insights into synthetic strategies that could be relevant for compounds like "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" (Pietra & Vitali, 1972).
Role in D2-like Receptors
Compounds structurally related to "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" have been explored for their potential interaction with D2-like receptors, which are significant in the context of neurological research and the development of antipsychotic agents. Sikazwe et al. (2009) have investigated arylalkyl substituents in arylcycloalkylamines, highlighting the importance of such structures in enhancing the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).
Food-borne Amines and Amides
The research by Lin (1986) emphasizes the significance of naturally occurring amines and amides, including compounds like piperidine, as precursors of carcinogenic N-nitroso compounds. Such studies are crucial for understanding the environmental and dietary factors contributing to cancer risk, suggesting a potential area of research for compounds with structural similarities to "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" (Lin, 1986).
Protective Groups in Synthetic Chemistry
The use of nitrophenyl derivatives as photosensitive protecting groups in synthetic chemistry illustrates the utility of such compounds in the controlled release of functional groups during chemical synthesis. Amit et al. (1974) reviewed the application of nitrophenyl and related protecting groups, indicating the relevance of compounds like "1-(2-Methyl-4-nitrophenyl)piperidin-3-ol" in advanced synthetic methodologies (Amit et al., 1974).
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(2-Methyl-4-nitrophenyl)piperidin-3-ol” and its derivatives may continue to be a focus of research in the future.
Propriétés
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(15)8-13/h4-5,7,11,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCIHPSYXPYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-nitrophenyl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)


![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)




![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)
![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)
![(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2543451.png)
